

Application Note: Precision Crystallization of 3-Chloro-4-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name:	3-Chloro-4-methylquinolin-2(1H)-one
CAS No.:	502142-56-5
Cat. No.:	B1593690

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Executive Summary

This guide details the physicochemical properties and crystallization protocols for **3-Chloro-4-methylquinolin-2(1H)-one** (CMQ). Quinolin-2(1H)-ones are critical pharmacophores in drug discovery, exhibiting antitumor, antiviral, and anti-inflammatory activities. However, their planar, rigid structure often leads to poor solubility and rapid precipitation into microcrystalline needles, complicating downstream processing and X-ray structural analysis.

This note provides two validated protocols:

- Slow Evaporation (Binary Solvent System): Optimized for growing single crystals suitable for X-ray diffraction (XRD).
- Thermal Gradient Cooling: Designed for bulk purification to improve flowability and purity.

Physicochemical Context & Mechanism

To successfully crystallize CMQ, one must understand the intermolecular forces driving its lattice formation.

Structural Drivers[1][2][3][4]

- **Hydrogen Bonding:** The primary driver of crystallization is the formation of inversion dimers. The amide moiety (N-H and C=O) forms a pair of intermolecular hydrogen bonds (), generating an ring motif.[1][2][3] This strong pairing creates stable dimers in solution prior to nucleation.
- **Stacking:** The planar quinoline ring facilitates stacking interactions between the benzene ring and the adjacent quinoline ring (centroid-centroid distance). This often promotes growth along a single axis, resulting in the characteristic needle-like morphology.

Crystal Data[5]

- System: Monoclinic
- Space Group:
- Morphology: Colorless needles[3]
- Z: 4 (4 molecules per unit cell)[1]

Solubility Profile

CMQ exhibits low solubility in non-polar solvents (Hexane, Toluene) and moderate-to-high solubility in polar aprotic solvents (DMF, DMSO) and hot protic solvents (Ethanol, Acetic Acid).

Experimental Protocols

Protocol A: Single Crystal Growth (Binary Solvent Evaporation)

Objective: Obtain high-quality single crystals for X-ray diffraction. Mechanism: The use of a binary solvent system (Ethanol/DMF) balances solubility. DMF acts as the "good" solvent,

solubilizing the dimers, while Ethanol acts as a volatile "poor" solvent. As Ethanol evaporates, the saturation level rises slowly, controlling nucleation.

Materials:

- Crude **3-Chloro-4-methylquinolin-2(1H)-one** (approx. 50 mg)
- Solvent A: N,N-Dimethylformamide (DMF) - Analytical Grade
- Solvent B: Ethanol (Absolute)[4]
- 20 mL Scintillation vial with cap (perforated)
- 0.45

m PTFE Syringe Filter

Step-by-Step Workflow:

- Dissolution: Weigh 50 mg of CMQ into a clean vial. Add 3.3 mL of DMF and swirl. If solids remain, gently warm to 40°C until clear.
- Mixing: Add 6.6 mL of Ethanol to the solution (Target Ratio: Ethanol/DMF 2:1 v/v). Swirl gently. The solution should remain clear.
- Filtration: Pass the solution through a 0.45
m PTFE filter into a fresh, dust-free vial to remove heterogeneous nucleation sites (dust/undissolved particles).
- Controlled Evaporation: Cover the vial with Parafilm. Pierce 3-5 small holes in the film using a needle.
- Incubation: Place the vial in a vibration-free environment at Room Temperature (20-25°C).
- Harvesting: Allow to stand for 5-7 days. Colorless needle crystals will form on the bottom/sides. Isolate by decanting the mother liquor and washing with cold ethanol.

Protocol B: Bulk Recrystallization (Thermal Gradient)

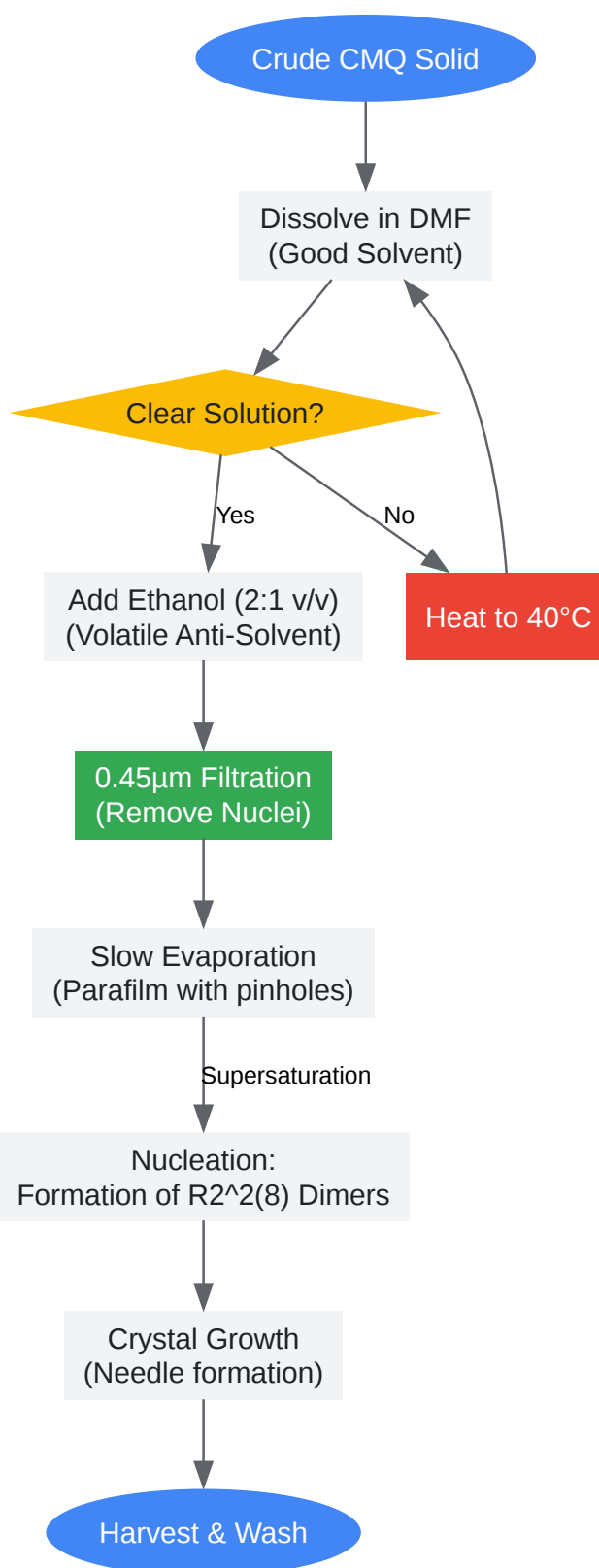
Objective: Purify gram-scale quantities and improve solid handling properties. Mechanism: Exploiting the steep solubility curve in hot Acetic Acid or DMF.

Step-by-Step Workflow:

- Saturation: Suspend crude CMQ in Glacial Acetic Acid (10 mL per gram of solid).
- Heating: Heat the mixture to reflux (approx. 118°C) with stirring until full dissolution is achieved.
- Hot Filtration: Rapidly filter the hot solution through a pre-heated glass frit to remove insoluble impurities.
- Slow Cooling: Transfer filtrate to an insulated flask (Dewar or wrapped in foil/cotton). Allow to cool to room temperature over 4-6 hours. Rapid cooling will result in amorphous precipitation or extremely fine needles.
- Collection: Filter the resulting crystals under vacuum. Wash with cold water (to remove acid) followed by cold methanol. Dry at 60°C.

Visualization of Logic & Workflow Crystallization Workflow

The following diagram illustrates the decision matrix and process flow for Protocol A.

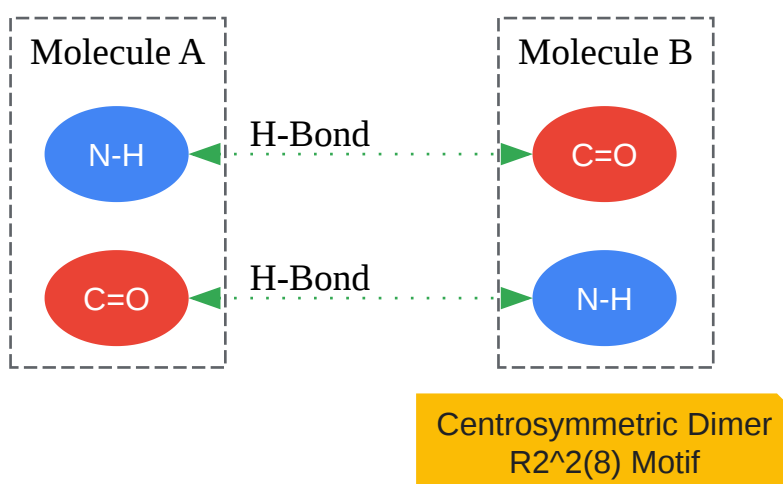


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Figure 1: Workflow for the binary solvent crystallization of CMQ.

Molecular Interaction (Dimerization)

Understanding the dimer formation is crucial. If the solvent competes too strongly for hydrogen bonding (e.g., pure water or pure methanol), it may disrupt this dimer, preventing orderly lattice packing.



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Figure 2: Schematic of the inversion dimer formed by hydrogen bonding between the amide groups of two CMQ molecules.

Data Summary

Parameter	Value / Description
Formula	
Molecular Weight	193.63 g/mol
Crystal System	Monoclinic
Space Group	
Unit Cell (a, b, c)	
Beta Angle	
Melting Point	>240°C (Decomposes)
Key Solvents	DMF (Good), Ethanol (Anti/Volatile), Acetic Acid (Hot)

Troubleshooting & Optimization

- Problem: Oiling Out.
 - Cause: Supersaturation reached too quickly or temperature dropped too fast.
 - Solution: Re-dissolve by heating. Add a small amount of pure DMF (5-10%) to lower the supersaturation point. Insulate the vial to slow cooling.
- Problem: Crystals are too thin (Hair-like).
 - Cause: Growth rate along the stacking axis is too fast compared to the other axes.
 - Solution: Switch to Protocol B (Acetic Acid) but cool extremely slowly (1°C/hour). Alternatively, use a more viscous solvent system (e.g., Ethylene Glycol/Water) to slow diffusion.
- Problem: No Crystallization.
 - Cause: Solution too dilute.

- Solution: Allow evaporation to continue for another 3-4 days. If using a sealed vessel, loosen the cap.

References

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